molecular formula C13H15NO7 B173133 [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 120085-62-3

[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Cat. No. B173133
M. Wt: 297.26 g/mol
InChI Key: OPOUWJFXZRRHOV-UPJWGTAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate, also known as DMAC, is a chemical compound that has gained attention in scientific research due to its unique properties. DMAC is a pyranocyanin derivative that has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate is not fully understood. It has been suggested that [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has also been found to induce apoptosis in cancer cells through the activation of caspase-3.

Biochemical And Physiological Effects

[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has also been found to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. Additionally, [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity. However, [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has some limitations, including its instability in aqueous solutions and its low solubility in water.

Future Directions

There are several future directions for the use of [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate in scientific research. One potential direction is the development of [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis of novel [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate derivatives with enhanced biological activity. Additionally, the use of [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate as a building block for the synthesis of other compounds with potential biological activity should be explored further.

Synthesis Methods

[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate can be synthesized through various methods, including the reaction of 6-cyanopyridine-3-carboxylic acid with 3,4-dihydro-2H-pyran-2,5-dione, followed by acetylation with acetic anhydride. Another method involves the reaction of 6-cyanopyridine-3-carboxylic acid with 2,3-dihydro-4-pyridone, followed by acetylation with acetic anhydride. The purity of the synthesized [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate can be confirmed through various analytical techniques, including NMR spectroscopy and HPLC.

Scientific Research Applications

[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has been used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has also been used as a building block for the synthesis of various other compounds with potential biological activity.

properties

CAS RN

120085-62-3

Product Name

[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

InChI

InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13+/m1/s1

InChI Key

OPOUWJFXZRRHOV-UPJWGTAASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=C(O1)C#N)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C

Origin of Product

United States

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